molecular formula C13H23Cl3O B12692366 1,1,1-Trichloro-2-tridecanone CAS No. 69633-05-2

1,1,1-Trichloro-2-tridecanone

Cat. No.: B12692366
CAS No.: 69633-05-2
M. Wt: 301.7 g/mol
InChI Key: BPNOXHDBIHCEMC-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-tridecanone is an organic compound with the molecular formula C13H23Cl3O It is characterized by the presence of three chlorine atoms attached to the first carbon and a ketone group on the second carbon of a tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-tridecanone can be synthesized through the chlorination of 2-tridecanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of 2-tridecanone and chlorine gas into a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-2-tridecanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichloroacetic acid derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Trichloroacetic acid derivatives.

    Reduction: 1,1,1-trichloro-2-tridecanol.

    Substitution: Various substituted tridecanones depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-2-tridecanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-2-tridecanone involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar chlorination but a shorter carbon chain.

    1,1,1-Trichloro-2-chloroethone: Another chlorinated ketone with different substitution patterns.

Uniqueness: 1,1,1-Trichloro-2-tridecanone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds allows for different applications and interactions in chemical and biological systems.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Properties

CAS No.

69633-05-2

Molecular Formula

C13H23Cl3O

Molecular Weight

301.7 g/mol

IUPAC Name

1,1,1-trichlorotridecan-2-one

InChI

InChI=1S/C13H23Cl3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h2-11H2,1H3

InChI Key

BPNOXHDBIHCEMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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